molecular formula C11H10N4O2 B14703794 N-(2-Oxo-2,3-dihydropyrimidin-4-yl)-N'-phenylurea CAS No. 26325-05-3

N-(2-Oxo-2,3-dihydropyrimidin-4-yl)-N'-phenylurea

Cat. No.: B14703794
CAS No.: 26325-05-3
M. Wt: 230.22 g/mol
InChI Key: ZFFHQKNDYQNKLL-UHFFFAOYSA-N
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Description

1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea is a compound that belongs to the class of dihydropyrimidinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea can be achieved through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction is typically catalyzed by acids or other catalysts such as Montmorillonite-KSF . The reaction conditions are generally mild, and the process can be carried out under solvent-free conditions, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of dihydropyrimidinones, including 1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea, often involves the use of scalable and cost-effective methods. The Biginelli reaction is favored due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby affecting various biological pathways. Molecular docking studies have shown that the compound can fit into the active sites of certain enzymes, blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea is unique due to its specific substitution pattern, which imparts distinct biological properties.

Properties

CAS No.

26325-05-3

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

1-(2-oxo-1H-pyrimidin-6-yl)-3-phenylurea

InChI

InChI=1S/C11H10N4O2/c16-10-12-7-6-9(14-10)15-11(17)13-8-4-2-1-3-5-8/h1-7H,(H3,12,13,14,15,16,17)

InChI Key

ZFFHQKNDYQNKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=NC(=O)N2

Origin of Product

United States

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